molecular formula C11H12INO3 B14305104 4-Iodobut-3-yn-2-ol;phenylcarbamic acid CAS No. 115008-60-1

4-Iodobut-3-yn-2-ol;phenylcarbamic acid

Cat. No.: B14305104
CAS No.: 115008-60-1
M. Wt: 333.12 g/mol
InChI Key: PVJNPZYWDOSPDV-UHFFFAOYSA-N
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Description

4-Iodobut-3-yn-2-ol;phenylcarbamic acid is a compound that combines an iodoalkyne and a phenylcarbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobut-3-yn-2-ol typically involves the iodination of but-3-yn-2-ol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The phenylcarbamic acid moiety can be introduced through a reaction with phenyl isocyanate.

Industrial Production Methods

Industrial production of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodobut-3-yn-2-ol;phenylcarbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-Iodobut-3-yn-2-ol;phenylcarbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid involves its interaction with molecular targets through its functional groups. The alkyne and iodine moieties can participate in various chemical reactions, while the phenylcarbamic acid group can interact with biological molecules. These interactions can modulate pathways and processes within cells, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodobut-3-yn-2-ol;phenylcarbamic acid is unique due to the presence of both an iodoalkyne and a phenylcarbamic acid moiety

Properties

CAS No.

115008-60-1

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

4-iodobut-3-yn-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H5IO/c9-7(10)8-6-4-2-1-3-5-6;1-4(6)2-3-5/h1-5,8H,(H,9,10);4,6H,1H3

InChI Key

PVJNPZYWDOSPDV-UHFFFAOYSA-N

Canonical SMILES

CC(C#CI)O.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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